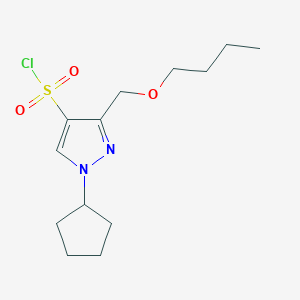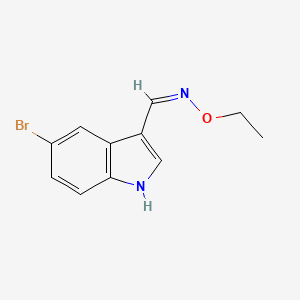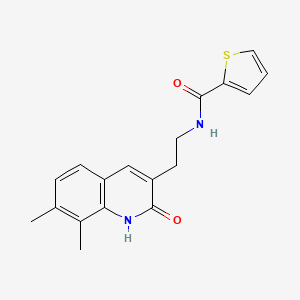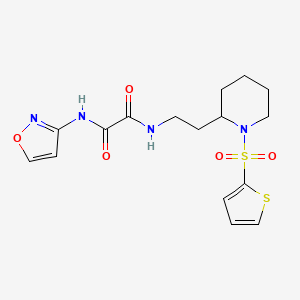![molecular formula C17H19N3O2S2 B2773725 2-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one CAS No. 54249-32-0](/img/structure/B2773725.png)
2-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one” is a complex organic molecule that contains several heterocyclic rings, including a pyrimidine ring, a thiazole ring, and a morpholine ring . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. One possible method could involve the reaction of isoquinolinium N-ylides, aromatic aldehydes, and heterocyclic 1,3-dicarbonyl compounds via a one-pot three-component diastereoselective domino reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The presence of the morpholine ring could introduce some flexibility into the molecule, while the pyrimidine and thiazole rings would likely contribute to its aromaticity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of several different functional groups in the molecule would provide multiple sites for potential reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of several heterocyclic rings could contribute to its stability and solubility .Scientific Research Applications
Synthesis and Reactions
The synthesis and reactions of related compounds have been extensively studied. For instance, Kinoshita et al. (1987) explored the synthesis and reactions of 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives, demonstrating the conversion of 7-bromomethyl compounds to 7-morpholinomethyl derivatives through treatment with morpholine (Kinoshita, Ueshima, Saitoh, Yoshida, & Furukawa, 1987). This work provides insight into the chemical transformations that can be applied to synthesize compounds with morpholinomethyl groups.
Biological Activity
Several studies have investigated the biological activities of related compounds. For example, Demchenko et al. (2015) synthesized novel derivatives and tested them for in vivo analgesic and anti-inflammatory activities, indicating potential therapeutic applications of such compounds (Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Demchenko, 2015). Another study by Abu‐Hashem et al. (2020) synthesized new heterocyclic compounds derived from visnaginone and khellinone, which were evaluated for their analgesic and anti-inflammatory activities, highlighting the diverse pharmacological potentials of these compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antitumor Activities
Ashalatha et al. (2007) synthesized new bioactive derivatives exhibiting promising anti-inflammatory, CNS depressant, and antimicrobial activities (Ashalatha, Narayana, Raj, & Kumari, 2007). Additionally, Gomha (2009) reported on the synthesis of compounds with moderate effects against bacterial and fungal species, further demonstrating the potential application of such compounds in addressing microbial infections (Gomha, 2009).
Mechanism of Action
Target of Action
It’s known that organotellurium compounds, which are structurally similar to smr000074870, show anti-cancer, antioxidant, and anti-bacterial activity
Mode of Action
SMR000074870 is synthesized through electrophilic heterocyclization of 5,6-disubstituted 3-alkenyl-2-thioxothieno[2,3-d]pyrimidin-4-ones by treatment with p-alkoxyphenyltellurium trichlorides . This process leads to the formation of a thiazoline moiety
Biochemical Pathways
Organotellurium compounds are known to exhibit anti-cancer, antioxidant, and anti-bacterial activities , suggesting that SMR000074870 may affect related biochemical pathways.
Result of Action
Organotellurium compounds are known to exhibit anti-cancer, antioxidant, and anti-bacterial activities , suggesting that SMR000074870 may have similar effects.
Action Environment
It’s known that the electrophilic heterocyclization of smr000074870 is successfully conducted in acetic acid, chloroform, and acetonitrile at different temperatures . This suggests that the compound’s action may be influenced by the solvent and temperature conditions.
Future Directions
properties
IUPAC Name |
13-(morpholin-4-ylmethyl)-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c21-16-14-12-3-1-2-4-13(12)24-15(14)18-17-20(16)10-11(23-17)9-19-5-7-22-8-6-19/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEXCQRTGUXYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C4N(C3=O)C=C(S4)CN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2773643.png)
![1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2773647.png)
![N-(1'-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2773648.png)
![2-(3,4-Dimethoxyphenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide](/img/structure/B2773649.png)
![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-pyridylmethyl)propanamide](/img/structure/B2773652.png)
![4-[4-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2773653.png)


![2-Chloro-N-(4-chloro-3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2773656.png)


![1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2773661.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773665.png)
